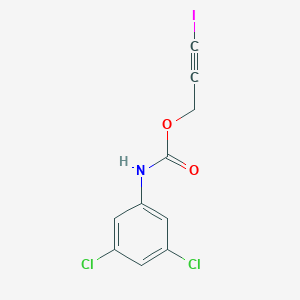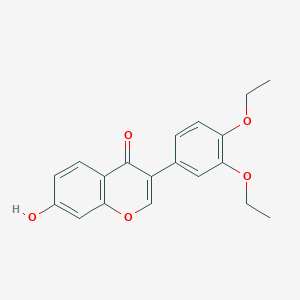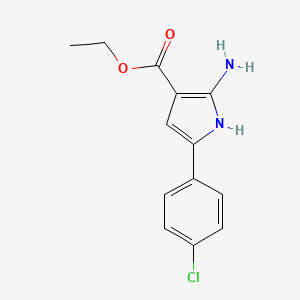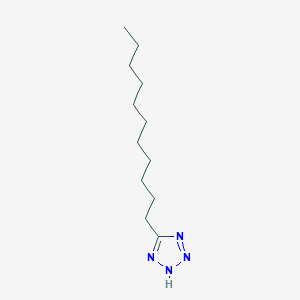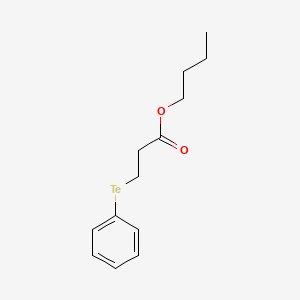
Hexadecanoic acid, 2-octyldecyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecanoic acid, 2-octyldecyl ester, also known as palmitic acid 2-octyldecyl ester, is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from hexadecanoic acid (palmitic acid) and 2-octyldecanol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexadecanoic acid, 2-octyldecyl ester, can be synthesized through the esterification of hexadecanoic acid with 2-octyldecanol. The reaction typically involves heating the acid and alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound, can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the continuous removal of by-products, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecanoic acid, 2-octyldecyl ester, undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into hexadecanoic acid and 2-octyldecanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a strong acid, such as hydrochloric acid, while basic hydrolysis (saponification) uses a strong base, like sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts like sodium methoxide or potassium hydroxide are used to facilitate transesterification reactions.
Major Products Formed
Hydrolysis: Hexadecanoic acid and 2-octyldecanol.
Reduction: Hexadecanol and 2-octyldecanol.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
Hexadecanoic acid, 2-octyldecyl ester, has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the formulation of cosmetics, lubricants, and plasticizers due to its emollient properties.
Mécanisme D'action
The mechanism of action of hexadecanoic acid, 2-octyldecyl ester, involves its interaction with lipid membranes. As a lipophilic compound, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of lipophilic drugs.
Comparaison Avec Des Composés Similaires
Hexadecanoic acid, 2-octyldecyl ester, can be compared with other esters derived from hexadecanoic acid, such as:
Hexadecanoic acid, octadecyl ester: Similar in structure but with a longer alkyl chain, leading to different physical properties.
Hexadecanoic acid, hexadecyl ester: Another similar compound with a different alcohol component, affecting its solubility and melting point.
Hexadecanoic acid, methyl ester: A simpler ester with a shorter alkyl chain, commonly used in biodiesel production.
Each of these esters has unique properties that make them suitable for specific applications, highlighting the versatility of ester compounds in various fields.
Propriétés
Numéro CAS |
134112-33-7 |
|---|---|
Formule moléculaire |
C34H68O2 |
Poids moléculaire |
508.9 g/mol |
Nom IUPAC |
2-octyldecyl hexadecanoate |
InChI |
InChI=1S/C34H68O2/c1-4-7-10-13-16-17-18-19-20-21-22-25-28-31-34(35)36-32-33(29-26-23-14-11-8-5-2)30-27-24-15-12-9-6-3/h33H,4-32H2,1-3H3 |
Clé InChI |
PGJDCIDLMPSNPX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


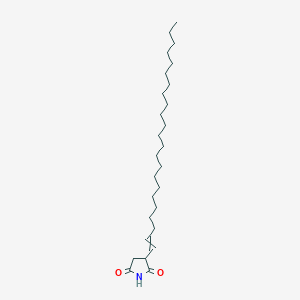
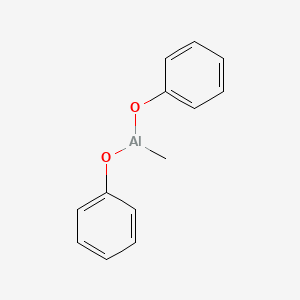
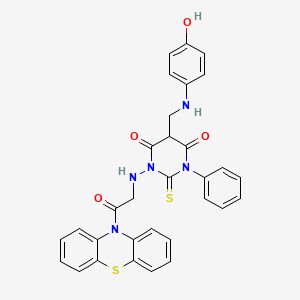
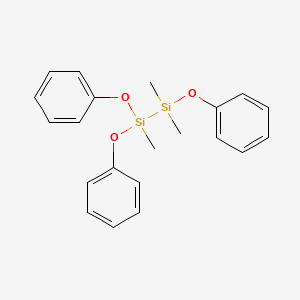
![Methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-YL)oxy]octadecanoate](/img/structure/B14286242.png)
![10-(4-Ethylpiperazin-1-yl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid](/img/structure/B14286243.png)
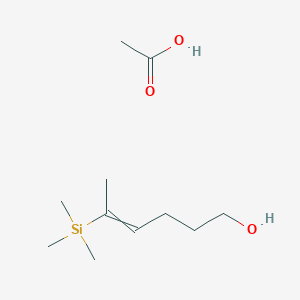
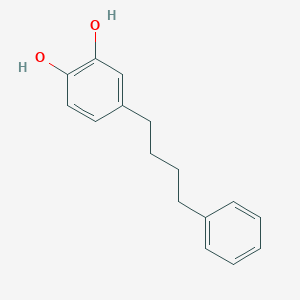
![2,2'-Bipyridine, 6,6'-bis[(trimethylsilyl)ethynyl]-](/img/structure/B14286268.png)
